Bcl6-IN-7
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Overview
Description
BCL6-IN-7 is a small molecule inhibitor specifically designed to target the B-cell lymphoma 6 (BCL6) protein. BCL6 is a transcriptional repressor that plays a crucial role in the development and maintenance of germinal centers in B cells. It is frequently overexpressed in various types of lymphomas, including diffuse large B-cell lymphoma (DLBCL), making it a significant target for therapeutic intervention .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BCL6-IN-7 involves multiple steps, starting from commercially available starting materials. The key steps typically include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions to enhance the binding affinity and specificity towards BCL6.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
BCL6-IN-7 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions are commonly employed to introduce or replace functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity and therapeutic potential .
Scientific Research Applications
BCL6-IN-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of BCL6 inhibitors.
Biology: Employed in research to understand the role of BCL6 in cellular processes, including gene expression and cell differentiation.
Medicine: Investigated for its therapeutic potential in treating BCL6-related lymphomas and other cancers.
Industry: Utilized in the development of new therapeutic agents targeting BCL6 and related pathways .
Mechanism of Action
BCL6-IN-7 exerts its effects by binding to the BCL6 protein, inhibiting its ability to repress gene transcription. This leads to the activation of genes involved in cell cycle regulation, apoptosis, and differentiation. The compound specifically targets the BTB domain of BCL6, preventing its interaction with corepressors such as NCOR, SMRT, and BCOR. This disruption of BCL6 function results in the inhibition of lymphoma cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
CCT369260: Another BCL6 inhibitor with a similar mechanism of action but different chemical structure.
CCT373566: A highly potent BCL6 degrader with improved binding affinity and pharmacokinetics.
TCIP1: A transcriptional/epigenetic chemical inducer of proximity that rewires the BCL6 transcriptional circuit to promote apoptosis in lymphoma cells .
Uniqueness of BCL6-IN-7
This compound stands out due to its high specificity and binding affinity towards the BCL6 protein. Its unique chemical structure allows for effective inhibition of BCL6 function, making it a valuable tool in both research and therapeutic applications. Additionally, this compound has shown promising results in preclinical studies, highlighting its potential as a novel therapeutic agent for BCL6-related cancers .
Properties
Molecular Formula |
C18H15ClN6O |
---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
5-[[5-chloro-2-(pyridin-3-ylmethylamino)pyrimidin-4-yl]amino]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C18H15ClN6O/c19-14-10-22-18(21-9-11-2-1-5-20-8-11)25-17(14)23-13-3-4-15-12(6-13)7-16(26)24-15/h1-6,8,10H,7,9H2,(H,24,26)(H2,21,22,23,25) |
InChI Key |
MUSYPBPUEKXCSS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC3=NC(=NC=C3Cl)NCC4=CN=CC=C4)NC1=O |
Origin of Product |
United States |
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